molecular formula C23H23N3O2S B2691221 2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide CAS No. 696654-16-7

2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

Cat. No.: B2691221
CAS No.: 696654-16-7
M. Wt: 405.52
InChI Key: UPCUHSDARCVHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a useful research compound. Its molecular formula is C23H23N3O2S and its molecular weight is 405.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2,4,6-Trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide, also known as E151-0139, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, physiological effects, and relevant case studies.

  • Molecular Formula : C18H21N3O2S
  • Molecular Weight : 343.45 g/mol
  • LogP : 4.030 (indicating lipophilicity)
  • Water Solubility : LogSw -3.82 (poorly soluble in water)

This compound belongs to the class of organic compounds known as imidazopyridines and is characterized by a sulfonamide group which may influence its biological interactions.

The biological activity of this compound is primarily linked to its interaction with various cellular pathways. Notably, it has been shown to activate phospholipase C (PLC), leading to increased intracellular calcium levels and subsequent cellular responses such as apoptosis in certain cell types.

Key Mechanisms:

  • Calcium Influx : E151-0139 enhances calcium influx in vascular smooth muscle cells, which can lead to increased contractility and reactivity of these cells. This mechanism is particularly relevant in models of septic shock where vascular reactivity is compromised .
  • Apoptosis Induction : The compound has been observed to induce apoptosis in specific cancer cell lines by elevating cytoplasmic calcium concentrations. This effect has been documented in human gastric cancer cells and hepatoma cells .

Case Study 1: Vascular Smooth Muscle Reactivity

A study involving isolated tail arteries from Wistar rats demonstrated that treatment with E151-0139 significantly increased perfusion pressure compared to controls. The concentration-response curves indicated a leftward shift, suggesting enhanced vascular reactivity due to the compound's action on calcium signaling pathways .

Case Study 2: Cancer Cell Lines

Research on SCM1 human gastric cancer cells revealed that E151-0139 could induce apoptosis through the activation of PLC and subsequent calcium signaling pathways. The study highlighted the potential therapeutic applications of this compound in targeting cancer cells while noting the need for further molecular modifications to mitigate vasoconstriction effects during treatment .

Comparative Biological Activity

To contextualize the biological activity of E151-0139, a comparison with similar compounds can be useful:

Compound NameMechanism of ActionBiological Effect
E151-0139PLC activation; Calcium influxIncreased vascular reactivity; Apoptosis in cancer cells
m-3M3FBSPLC activation; Apoptosis inductionEnhanced smooth muscle contraction; Increased calcium influx
Other ImidazopyridinesVaries by structureDiverse effects including anti-cancer and anti-inflammatory activities

Properties

IUPAC Name

2,4,6-trimethyl-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S/c1-15-11-17(3)22(18(4)12-15)29(27,28)25-20-9-5-8-19(13-20)21-14-26-10-6-7-16(2)23(26)24-21/h5-14,25H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCUHSDARCVHFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.